molecular formula C12H18N2O2 B11940284 5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one

5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one

Cat. No.: B11940284
M. Wt: 222.28 g/mol
InChI Key: HQCOICMNKVRAMU-UHFFFAOYSA-N
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Description

5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a methoxy group attached to a pyridinone ring, with a piperidinylmethyl substituent. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the pyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridinone ring, potentially converting it to a dihydropyridinone.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The piperidinylmethyl group can enhance binding affinity to receptors or enzymes, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-ylmethyl)pyridin-4(1H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.

    5-methoxy-2-(methyl)pyridin-4(1H)-one:

Uniqueness

5-methoxy-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is unique due to the combination of the methoxy and piperidinylmethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methoxy-2-(piperidin-1-ylmethyl)-1H-pyridin-4-one

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-13-10(7-11(12)15)9-14-5-3-2-4-6-14/h7-8H,2-6,9H2,1H3,(H,13,15)

InChI Key

HQCOICMNKVRAMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)CN2CCCCC2

Origin of Product

United States

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